molecular formula C7H7N5O B1609710 Benzoic acid, 4-azido-, hydrazide CAS No. 63296-32-2

Benzoic acid, 4-azido-, hydrazide

Cat. No. B1609710
CAS RN: 63296-32-2
M. Wt: 177.16 g/mol
InChI Key: YRLKXQVDEQEYSN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-azido-, hydrazide, commonly referred to as 4-Azido-benzoic acid hydrazide (4-ABH), is a synthetic compound used in a variety of scientific experiments. It is an organic compound consisting of a benzoic acid group with an azido group and a hydrazide group attached. The properties of 4-ABH make it a useful reagent in organic synthesis, as it is highly reactive and can be used to modify other molecules. 4-ABH is also used in the study of enzymatic reaction mechanisms and other biochemical processes.

Scientific Research Applications

Synthesis of Various Heterocycles

4-Azidobenzohydrazide is used in the synthesis of various heterocycles . These include five-, six-, and organometallic heterocyclic-membered systems and their fused analogs . The reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .

One-Pot Domino Reaction

This compound is used in one-pot domino reactions to synthesize various heterocycles from organic azides . This method is efficient and can be used to create complex structures .

Utility of Chosen Catalysts

4-Azidobenzohydrazide can be used in reactions where the chosen catalysts favor the formation of C−H and C-N bonds . This can be useful in the synthesis of various organic compounds .

Ugi Four-Component Reaction

This compound is used in Ugi four-component reactions . This is a powerful method for the synthesis of complex organic compounds .

Aza-Michael Addition

4-Azidobenzohydrazide can be used in Aza-Michael addition reactions . This is a type of nucleophilic addition reaction that is useful in organic synthesis .

[3+2] Cycloaddition Reactions

This compound is used in [3+2] cycloaddition reactions . This is a type of reaction that combines a three-atom component with a two-atom component to form a five-membered ring .

Mixed Addition/Cyclization/Oxygen

4-Azidobenzohydrazide can be used in mixed addition/cyclization/oxygen reactions . This is a type of reaction that involves the addition of a compound, followed by cyclization and oxygenation .

Insertion Reaction of C-H Amination

This compound is used in the insertion reaction of C-H amination . This is a type of reaction that involves the insertion of an amine group into a carbon-hydrogen bond .

properties

IUPAC Name

4-azidobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-10-7(13)5-1-3-6(4-2-5)11-12-9/h1-4H,8H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLKXQVDEQEYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431029
Record name Benzoic acid, 4-azido-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-azido-, hydrazide

CAS RN

63296-32-2
Record name Benzoic acid, 4-azido-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Azidobenzoyl hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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